N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]methanesulfonamide
Description
N-[1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl]methanesulfonamide is a small organic molecule featuring a pyrrolidin-5-one (5-oxopyrrolidine) core substituted at the 1-position with a 3,4-dimethylphenyl group and at the 3-position with a methanesulfonamide moiety. The 3,4-dimethylphenyl group contributes lipophilicity, while the sulfonamide enhances hydrogen-bonding capacity and solubility.
Properties
IUPAC Name |
N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-9-4-5-12(6-10(9)2)15-8-11(7-13(15)16)14-19(3,17)18/h4-6,11,14H,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWPJTNADCKNTTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)NS(=O)(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]methanesulfonamide involves several steps. One common synthetic route includes the reaction of 3,4-dimethylphenylamine with a suitable pyrrolidinone derivative under specific conditions to form the desired product. The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds, resulting in the formation of new sulfonamide derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., triethylamine, pyridine), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]methanesulfonamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections and cancer.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, resulting in antibacterial effects. Additionally, it may interfere with signaling pathways in cancer cells, leading to apoptosis (programmed cell death) and inhibition of tumor growth.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues of Pyrrolidinone Derivatives
(a) N-{[(3R)-1-Cyclopentyl-5-oxopyrrolidin-3-yl]methyl}methanesulfonamide ()
- Molecular Formula : C₁₁H₂₀N₂O₃S
- Key Features: Pyrrolidinone core with a cyclopentyl substituent at the 1-position. Methanesulfonamide attached via a methylene bridge to the 3-position. Stereochemistry: (3R)-configuration at the pyrrolidine ring.
- Stereochemical Impact: The (3R)-configuration may influence binding specificity in chiral environments, whereas the dimethylphenyl compound’s stereochemistry is unspecified in available data.
(b) 1-Methyl-5-oxopyrrolidine-3-carboxylic Acid ()
- Molecular Formula: C₇H₁₁NO₃
- Key Features: Pyrrolidinone core with a methyl group at the 1-position. Carboxylic acid substituent at the 3-position.
- Comparison: Functional Group: The carboxylic acid introduces strong acidity (pKa ~4-5) compared to the sulfonamide (pKa ~1-2 for sulfonamides), altering ionization state under physiological conditions.
(c) (S)-N-[(2R,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide ()
- Key Features: Complex peptidomimetic structure with a 2,6-dimethylphenoxy group. Multiple stereocenters and functional groups (amide, hydroxyl).
- Comparison: Aromatic Substitution: The 2,6-dimethylphenoxy group shares similarity in aromatic substitution (dimethyl groups) but differs in electronic effects (ether linkage vs. direct phenyl attachment). Complexity: The larger molecular weight (>600 g/mol) and peptidic backbone contrast with the simpler pyrrolidinone scaffold of the target compound.
Pharmacological and Crystallographic Considerations
- Enzyme Binding : The dimethylphenyl group in the target compound may favor interactions with hydrophobic enzyme pockets (e.g., kinases or GPCRs), while the cyclopentyl analogue could exhibit altered selectivity due to steric effects .
- Crystallography : Tools like SHELXL () and OLEX2 () are critical for resolving structural details. The dimethylphenyl derivative’s planar aromatic system may improve crystal packing compared to the cyclopentyl analogue.
- Safety Profiles : Sulfonamides generally carry risks of hypersensitivity, whereas carboxylic acids (e.g., ) may cause gastrointestinal irritation .
Biological Activity
N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]methanesulfonamide is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, including enzyme inhibition, antibacterial properties, and other therapeutic potentials.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Research indicates that compounds with a methanesulfonamide moiety often exhibit significant biological activity. The sulfonamide group is known for its ability to inhibit various enzymes, particularly those involved in metabolic pathways. For instance, the presence of the pyrrolidine ring enhances the compound's interaction with biological targets due to its conformational flexibility.
1. Enzyme Inhibition
This compound demonstrates notable inhibitory effects on several enzymes:
| Enzyme | Inhibition Type | IC50 Value |
|---|---|---|
| HMG-CoA reductase | Competitive | 1.12 nM |
| Acetylcholinesterase (AChE) | Non-competitive | Varies |
| Urease | Strong inhibition | Varies |
The compound has been shown to be a potent inhibitor of HMG-CoA reductase, outperforming standard drugs like lovastatin in vitro . Its action as an AChE inhibitor suggests potential applications in treating neurodegenerative diseases.
2. Antibacterial Activity
The antibacterial properties of this compound have been evaluated against various bacterial strains:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to strong |
| Bacillus subtilis | Moderate to strong |
| Escherichia coli | Weak to moderate |
| Staphylococcus aureus | Weak |
The compound exhibited significant activity against Salmonella typhi and Bacillus subtilis, indicating its potential as an antibacterial agent .
3. Case Studies and Research Findings
Several studies have documented the biological activity of similar compounds. For example:
- A study synthesized a series of methanesulfonamide derivatives, revealing that certain compounds exhibited IC50 values significantly lower than established drugs for cholesterol biosynthesis inhibition .
- Another research effort focused on the synthesis of piperidine derivatives, which showed promising results in enzyme inhibition and antibacterial assays .
Q & A
Q. What are the recommended synthetic routes and optimization strategies for N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]methanesulfonamide?
The synthesis typically involves multi-step organic reactions, including coupling of pyrrolidinone precursors with methanesulfonamide derivatives. Key steps include:
- Precursor Functionalization : Reacting 3,4-dimethylphenylamine with γ-lactam intermediates under reflux conditions.
- Sulfonylation : Introducing the methanesulfonamide group using methanesulfonyl chloride in the presence of a base (e.g., triethylamine) at 0–5°C .
- Optimization : Reaction parameters such as temperature (maintained below 10°C during sulfonylation), solvent polarity (e.g., dichloromethane for solubility), and stoichiometric ratios (1:1.2 molar ratio of amine to sulfonyl chloride) are critical for yields >75% . Monitoring : Thin-layer chromatography (TLC) and HPLC are used to track reaction progress and purity (>95%) .
Q. Which analytical techniques are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with key signals at δ 2.2–2.5 ppm (methyl groups on phenyl) and δ 3.8–4.2 ppm (pyrrolidinone protons) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 337.12) .
- X-ray Crystallography : For unambiguous structural determination, SHELX or OLEX2 software is used to refine crystal structures .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for this compound?
Discrepancies in bond lengths or angles may arise from twinning or poor crystal quality. Strategies include:
- Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to improve signal-to-noise ratios.
- Refinement Tools : SHELXL (for small molecules) or OLEX2’s dual-space refinement to handle disorder .
- Validation : Cross-check with DFT-calculated geometries (e.g., Gaussian09) to identify outliers in torsion angles .
Q. What methodological approaches are used to study structure-activity relationships (SAR) for this compound?
- Functional Group Modifications : Systematic substitution of the 3,4-dimethylphenyl group (e.g., fluorination or methoxy derivatives) to assess biological activity shifts .
- QSAR Modeling : Use Schrödinger’s Maestro or MOE to correlate electronic parameters (HOMO/LUMO energies) with inhibitory potency (e.g., IC₅₀ values against enzymes) .
- Biological Assays : Dose-response curves (0.1–100 µM) in target-specific assays (e.g., enzyme inhibition) to quantify efficacy .
Q. How can researchers address discrepancies in biological activity data across studies?
- Assay Standardization : Use internal controls (e.g., reference inhibitors) and replicate experiments (n ≥ 3) to minimize variability .
- Solubility Adjustments : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation artifacts .
- Meta-Analysis : Compare data across platforms (e.g., PubChem BioAssay) to identify trends in IC₅₀ values .
Methodological Notes
- Crystallography : For challenging structures, combine SHELXD (phase problem solving) with SHELXE (density modification) .
- Synthetic Reproducibility : Document moisture-sensitive steps (e.g., sulfonylation) rigorously to ensure inter-lab consistency .
- Data Contradictions : Use Bland-Altman plots to statistically assess variability in biological replicates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
